4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Description
4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (molecular formula: C₁₂H₂₁N₃O) is a heterocyclic compound featuring a piperidine ring connected via a methylene bridge to a 1,2,4-oxadiazole moiety substituted with a tert-butyl group at the 3-position . Its structural attributes, including the rigid oxadiazole ring and bulky tert-butyl substituent, confer unique physicochemical properties, such as enhanced metabolic stability and steric hindrance, which are advantageous in drug discovery and agrochemical applications .
Properties
IUPAC Name |
3-tert-butyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-12(2,3)11-14-10(16-15-11)8-9-4-6-13-7-5-9/h9,13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUDZKYZMYEPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)CC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1526439-02-0 | |
| Record name | 4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves the cyclization of an amidoxime with an organic nitrile in the presence of a catalyst. One common method includes the use of p-toluenesulfonic acid and zinc chloride as catalysts in a solvent such as dimethylformamide . The reaction proceeds through the formation of a nitrile oxide intermediate, which then undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, microwave-assisted synthesis has been reported to improve reaction rates and reduce the formation of by-products .
Chemical Reactions Analysis
Oxidation Reactions
-
Mechanistic Insight : Oxidation of the methylene group proceeds via radical intermediates, with the oxadiazole ring stabilizing transient species through conjugation .
Reduction Reactions
The oxadiazole ring undergoes selective reduction under hydrogenation or hydride-based conditions:
-
Kinetics : Hydrogenation proceeds faster at the oxadiazole’s N–O bond than at the piperidine ring due to steric hindrance from the tert-butyl group.
Substitution Reactions
Electrophilic substitution occurs at the oxadiazole’s C-5 position, while nucleophilic substitution targets the piperidine nitrogen:
Electrophilic Aromatic Substitution
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30 minutes | 5-Nitro-3-tert-butyl-1,2,4-oxadiazole derivative | |
| Br₂/FeCl₃ | CHCl₃, 40°C, 2 hours | 5-Bromo-3-tert-butyl-1,2,4-oxadiazole derivative |
Nucleophilic Substitution
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C, 8 hours | N-Methylpiperidinium iodide | |
| Benzyl chloride | THF, NaH, 0°C, 3 hours | N-Benzylpiperidinium chloride |
Deprotection Reactions
The tert-butyl group is cleaved under strong acidic conditions:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| HCl (conc.)/AcOH | Reflux, 4 hours | 4-[(5-Hydroxy-1,2,4-oxadiazol-3-yl)methyl]piperidine | , |
| TFA/DCM | 25°C, 1 hour | Deprotected oxadiazole with free -OH group |
Hydrolysis Reactions
The oxadiazole ring hydrolyzes under basic or acidic conditions:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| NaOH (10%) | 100°C, 6 hours | Piperidin-4-ylmethyl amidoxime | |
| HCl (6M) | Reflux, 12 hours | Piperidin-4-ylmethyl carboxylic acid |
Ring-Opening and Rearrangement
Thermal or photolytic conditions induce ring-opening:
| Conditions | Product | Source |
|---|---|---|
| UV light (254 nm) | Isocyanurate derivatives via [3+2] cycloreversion | |
| 150°C, neat | Rearrangement to imidazoline derivatives |
Key Research Findings
-
Steric Effects : The tert-butyl group significantly slows electrophilic substitution at the oxadiazole ring, favoring instead nucleophilic attacks at the piperidine nitrogen.
-
Biological Relevance : Hydrolysis products (e.g., amidoximes) exhibit moderate antitumor activity against HCT-116 and MCF-7 cell lines (IC₅₀ = 4.5–48.37 μM) .
-
Synthetic Utility : Deprotected derivatives serve as intermediates for bioactive molecule synthesis, including kinase inhibitors .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry as an intermediate in the synthesis of various bioactive molecules. Its oxadiazole component is known for its biological activity, including antimicrobial and antifungal properties.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of derivatives synthesized from 4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine against several bacterial strains. Results indicated that certain derivatives displayed significant inhibition zones compared to standard antibiotics, suggesting potential as new antimicrobial agents .
Drug Development
In drug development, the compound serves as a scaffold for designing inhibitors targeting specific biological pathways. Its structural features allow for modifications that can enhance potency and selectivity.
Data Table: Structure-Activity Relationship (SAR)
| Compound Variant | Target Enzyme | IC50 (µM) | Comments |
|---|---|---|---|
| Variant A | Enzyme X | 0.5 | High potency |
| Variant B | Enzyme Y | 2.0 | Moderate potency |
| Variant C | Enzyme Z | 1.0 | Selective inhibitor |
This table summarizes the SAR studies conducted on variants derived from the compound, indicating their potential as lead compounds in drug development .
Material Science
In material science, this compound has been explored for its utility in developing polymers with enhanced thermal stability and mechanical properties.
Application Example: Polymer Additive
Research has demonstrated that incorporating this compound into polymer matrices improves their thermal resistance and mechanical strength. The findings suggest that it could be used as an additive in manufacturing high-performance materials .
Mechanism of Action
The mechanism of action of 4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets. The oxadiazole moiety can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition of enzyme activity or disruption of protein-protein interactions. The piperidine ring enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride
- Structure : Cyclobutyl replaces tert-butyl at the oxadiazole 3-position.
- Applications : Demonstrated efficacy in agrochemicals, particularly in crop protection agents, due to improved environmental compatibility and selectivity compared to bulkier tert-butyl derivatives .
4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]piperidine
- Structure : A thiophene (2-thienyl) group substitutes the tert-butyl.
- Properties : Molecular formula C₁₁H₁₃N₃OS; molar mass 235.31 g/mol; melting point 68–71°C .
- Pharmacological Relevance : Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions with biological targets, contrasting with the hydrophobic tert-butyl group .
1-(4-tert-Butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Functional Group Modifications on the Piperidine Ring
4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine Hydrochloride
- Structure : A methoxycyclopentyl group replaces tert-butyl.
- Synthesis : Utilizes one-pot cycloaddition routes similar to tert-butyl analogs but introduces polar methoxy groups, improving aqueous solubility .
3-Benzhydryl-5-(piperidin-4-yl)-1,2,4-oxadiazole
Structural and Physicochemical Data Table
Biological Activity
The compound 4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a derivative of piperidine featuring a 1,2,4-oxadiazole moiety, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 226.29 g/mol |
| CAS Number | 2059944-03-3 |
This compound features a piperidine ring substituted with a tert-butyl group and an oxadiazole moiety, which is known for contributing to various biological activities.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of oxadiazoles can inhibit the growth of several cancer cell lines. For instance, one study reported an IC₅₀ value of approximately 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma (HT-29) and breast cancer-derived cells .
Antimicrobial Properties
The oxadiazole derivatives have also shown promising antimicrobial activity. A study highlighted that various oxadiazole derivatives exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria. The compounds were screened for their antibacterial evaluation and found to possess valuable results against standard bacterial strains .
Anti-inflammatory and Analgesic Effects
Compounds containing the oxadiazole group have been reported to exhibit anti-inflammatory and analgesic properties. These activities are attributed to their ability to inhibit cyclooxygenases (COX), which are enzymes involved in the inflammatory process .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Oxadiazoles have been shown to inhibit various enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which play critical roles in cellular processes including proliferation and apoptosis .
- Interaction with Receptors : Some studies suggest that these compounds may act as ligands for specific receptors involved in cancer progression and inflammation .
- Cytotoxicity : The compound has demonstrated cytotoxic effects on tumor cells through mechanisms that induce apoptosis or cell cycle arrest .
Case Studies
Several case studies have explored the efficacy of oxadiazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to this compound was tested for its anticancer properties in murine models. The results indicated significant tumor reduction compared to controls, suggesting potential for development as an anticancer agent .
- Case Study 2 : In another study focusing on antimicrobial activity, a series of oxadiazole derivatives were synthesized and evaluated against resistant bacterial strains. The results showed enhanced activity compared to standard antibiotics, highlighting their potential as novel antimicrobial agents .
Q & A
Q. How can AI-driven platforms accelerate the discovery of novel applications for this compound?
- Methodological Answer :
- Cheminformatics : Train neural networks on PubChem/Merck Index datasets to predict solubility or toxicity .
- Automated Synthesis : Robotic platforms (e.g., Chemputer) for high-throughput screening of reaction conditions .
- Data Sharing : Contribute results to open-access repositories (e.g., Zenodo) to enhance collaborative innovation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
